molecular formula C10H7ClN2O3 B3052254 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole CAS No. 39867-96-4

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole

Cat. No. B3052254
CAS RN: 39867-96-4
M. Wt: 238.63 g/mol
InChI Key: JDNZYRXCPGOUJI-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole” is an organic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also has a chloromethyl group (-CH2Cl) and a nitrophenyl group (C6H4NO2) attached to the oxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by the introduction of the chloromethyl and nitrophenyl groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the chloromethyl and nitrophenyl groups attached at the 4- and 2-positions, respectively. The presence of the nitro group in the nitrophenyl group would introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole ring, as well as the chloromethyl and nitrophenyl groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the nitro group in the nitrophenyl group could potentially be reduced to an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl and nitrophenyl groups could potentially increase its polarity, which could affect its solubility in various solvents .

Scientific Research Applications

Synthesis of N-Substituted Oxazoles

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole has been utilized in the synthesis of N-substituted oxazoles. For instance, a study by Ibata and Isogami (1989) described the synthesis of N-substituted 2-(aminomethyl)oxazoles using a BF3-catalyzed reaction, demonstrating its role in forming structurally diverse oxazoles (Ibata & Isogami, 1989).

Crystallography of Aminodienes

Research by Rybakov et al. (2002) involved studying the single-crystal structures of aminodienes containing an oxazole fragment, highlighting the compound's importance in crystallography and molecular structure studies (Rybakov et al., 2002).

Scaffold for Synthetic Elaboration

Patil and Luzzio (2016) identified 2-(halomethyl)-4,5-diaryloxazoles, such as 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole, as effective scaffolds for synthetic elaboration. This work showcases its utility in synthesizing various substituted oxazoles, contributing to the development of complex molecular structures (Patil & Luzzio, 2016).

Molecular Rearrangements in Heterocyclic Chemistry

In the field of heterocyclic chemistry, studies like those by L'abbé et al. (1990) have explored the molecular rearrangements of iminomethyl-1,2,3-triazoles, where compounds like 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole play a crucial role in understanding the dynamics of molecular transformations (L'abbé et al., 1990).

Gold-Catalyzed Intermolecular Reactions

The compound's role in gold-catalyzed intermolecular reactions has been studied, as in the work by Gillie, Reddy, and Davies (2016). Their research highlights the utility of 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole in the efficient synthesis of complex and functionalized oxazoles, indicating its significance in advanced synthesis and catalysis (Gillie et al., 2016).

Antibacterial Activity

Research into the antibacterial properties of related compounds, such as the study by Roy, Desai, and Desai (2005), suggests potential for the exploration of 4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole in developing antimicrobial agents (Roy et al., 2005).

Safety And Hazards

As with any chemical compound, handling “4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNZYRXCPGOUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574039
Record name 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole

CAS RN

39867-96-4
Record name 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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